3-(butylthio)-6-chloro-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(butylthio)-6-chloro-4-phenylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a butylthio group at the 3-position, a chlorine atom at the 6-position, and a phenyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butylthio)-6-chloro-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(butylthio)-6-chloro-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the quinoline core or the butylthio group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles under suitable conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced quinoline derivatives, and substituted quinoline derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-(butylthio)-6-chloro-4-phenylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of 3-(butylthio)-6-chloro-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(butylthio)-4-phenylquinolin-2(1H)-one: Lacks the chlorine atom at the 6-position.
6-chloro-4-phenylquinolin-2(1H)-one: Lacks the butylthio group at the 3-position.
3-(butylthio)-6-chloroquinolin-2(1H)-one: Lacks the phenyl group at the 4-position .
Uniqueness
The presence of the butylthio, chloro, and phenyl groups in 3-(butylthio)-6-chloro-4-phenylquinolin-2(1H)-one provides unique chemical properties and biological activities. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H18ClNOS |
---|---|
Molecular Weight |
343.9 g/mol |
IUPAC Name |
3-butylsulfanyl-6-chloro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C19H18ClNOS/c1-2-3-11-23-18-17(13-7-5-4-6-8-13)15-12-14(20)9-10-16(15)21-19(18)22/h4-10,12H,2-3,11H2,1H3,(H,21,22) |
InChI Key |
TXBFMYYWMJIEPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.